6-Bromo-2-methyloxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyloxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C7H5BrN2O . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyloxazolo[5,4-b]pyridine has been analyzed using various methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis . These methods help to determine the intermolecular interactions responsible for the stabilization of the molecule .Physical And Chemical Properties Analysis
6-Bromo-2-methyloxazolo[5,4-b]pyridine has a molecular weight of 213.03 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Rearrangement Studies
One significant application of 6-Bromo-2-methyloxazolo[5,4-b]pyridine analogs involves their use in synthetic chemistry, particularly in the synthesis and rearrangement of heterocyclic compounds. For instance, the synthesis and rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones have been explored, highlighting the potential of these compounds in generating new heterocyclic frameworks (R. H. Good, G. Jones, & John R. Phipps, 1972). This research demonstrates the versatility of oxazolo[5,4-b]pyridine derivatives in organic synthesis, paving the way for the development of novel compounds with potentially useful properties.
Heterocyclic Compound Synthesis
Another application involves the synthesis of heterocyclic compounds, where 6-Bromo-2-methyloxazolo[5,4-b]pyridine and its derivatives serve as key intermediates. The synthesis of oxazolopyridines and related compounds from precursors like 3,5-dinitro-4-hydroxypyridine showcases the compound's role in constructing complex heterocyclic structures, which are crucial in medicinal chemistry and material science (Torizo Takahashi & A. Koshiro, 1959). These syntheses contribute to a broader understanding of heterocyclic chemistry and open avenues for the discovery of new substances with diverse applications.
Nucleophilic Substitution Reactions
6-Bromo-2-methyloxazolo[5,4-b]pyridine derivatives have also been utilized in nucleophilic substitution reactions to synthesize new oxazolopyridine derivatives. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the compound's utility in introducing various functional groups, thereby expanding the chemical diversity of oxazolopyridine-based structures (I. Palamarchuk et al., 2019). This type of chemical modification is critical for the development of compounds with specific properties, such as increased solubility or enhanced biological activity.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLGQBJRFKPOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855934 |
Source
|
Record name | 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyloxazolo[5,4-b]pyridine | |
CAS RN |
116081-18-6 |
Source
|
Record name | 6-Bromo-2-methyloxazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116081-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.